molecular formula C29H39N11O9 B8114923 Folate-PEG4-Azide

Folate-PEG4-Azide

Cat. No.: B8114923
M. Wt: 685.7 g/mol
InChI Key: VEGTZXXJWQOGAO-JOCHJYFZSA-N
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Description

Folate-PEG4-Azide is a compound that combines folic acid with polyethylene glycol (PEG) and an azide group. This compound is particularly significant in the field of bioconjugation and targeted drug delivery due to its ability to specifically target folate receptors, which are overexpressed in certain cancer cells. The folate component allows for targeted delivery, while the PEG component enhances solubility and biocompatibility. The azide group facilitates click chemistry reactions, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Folate-PEG4-Azide typically involves the conjugation of folic acid with PEG and the subsequent introduction of an azide group. The process begins with the activation of folic acid, followed by its reaction with PEG under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final compound .

Chemical Reactions Analysis

Types of Reactions: Folate-PEG4-Azide primarily undergoes click chemistry reactions, specifically the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

Common Reagents and Conditions: The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free alternatives are also available. The reaction conditions are mild, often carried out at room temperature, and result in the formation of a stable triazole linkage .

Major Products: The primary product of the azide-alkyne cycloaddition reaction involving this compound is a triazole-linked conjugate. This product retains the targeting capabilities of folic acid and the solubility and biocompatibility of PEG, making it suitable for various biomedical applications .

Mechanism of Action

The mechanism of action of Folate-PEG4-Azide involves its interaction with folate receptors on the surface of target cells. The folate component binds to these receptors with high affinity, facilitating the targeted delivery of the conjugated molecule. The PEG component enhances the solubility and stability of the compound, while the azide group allows for efficient conjugation through click chemistry . This targeted delivery mechanism is particularly useful in cancer therapy, where it enables the selective delivery of therapeutic agents to tumor cells, minimizing off-target effects .

Comparison with Similar Compounds

Folate-PEG4-Azide can be compared with other folate-PEG conjugates and azide-functionalized compounds:

The uniqueness of this compound lies in its combination of targeting, solubility, and conjugation capabilities, making it a versatile tool in various scientific and medical applications.

Properties

IUPAC Name

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N11O9/c30-29-38-25-24(27(43)39-29)36-21(18-34-25)17-33-20-3-1-19(2-4-20)26(42)37-22(28(44)45)5-6-23(41)32-7-9-46-11-13-48-15-16-49-14-12-47-10-8-35-40-31/h1-4,18,22,33H,5-17H2,(H,32,41)(H,37,42)(H,44,45)(H3,30,34,38,39,43)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGTZXXJWQOGAO-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N11O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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